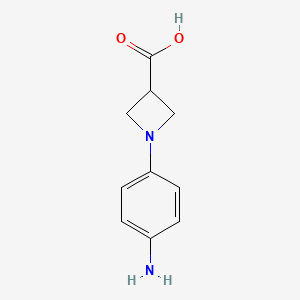

1-(4-Aminophenyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-aminophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYMOYIHDKMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695064 | |

| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-85-9 | |

| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Azetidine Scaffold

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid

This compound is a non-canonical amino acid derivative that has garnered significant attention from medicinal chemists and drug development professionals. Its rigid, four-membered azetidine ring serves as a conformationally constrained bioisostere for various structural motifs, such as proline and aniline fragments.[1][2] Incorporating this building block into a drug candidate can profoundly influence its pharmacological properties, including binding affinity, metabolic stability, and selectivity, by precisely orienting key functional groups in three-dimensional space.[3] This guide provides a comprehensive, field-proven protocol for its synthesis, focusing on the underlying chemical principles and practical considerations for laboratory execution.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached via a two-stage strategy. The primary disconnection occurs at the N-aryl bond, suggesting an N-arylation reaction between an azetidine core and a suitable phenyl precursor. To avoid side reactions and manage the reactivity of the aniline amine, its synthesis is planned from a more stable precursor, the corresponding nitroaromatic compound.

This retrosynthetic logic points to a robust and widely practiced forward synthesis:

-

N-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between a protected azetidine-3-carboxylic acid and 1-fluoro-4-nitrobenzene to form the key intermediate, 1-(4-nitrophenyl)azetidine-3-carboxylic acid.

-

Reduction: Selective reduction of the aromatic nitro group to the target primary amine.

This approach is favored due to the high reliability of each step and the commercial availability of the starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid Intermediate

This phase involves the formation of the crucial C-N bond between the azetidine ring and the nitrophenyl group. The strategy hinges on protecting the carboxylic acid to prevent unwanted reactivity and activating the aromatic ring towards nucleophilic attack.

Principle and Rationale for Experimental Choices

-

Starting Materials : The synthesis begins with azetidine-3-carboxylic acid. Its carboxylic acid functionality is acidic and nucleophilic, which would interfere with the basic conditions of the N-arylation. Therefore, protection as an ester (e.g., ethyl or tert-butyl ester) is a mandatory first step.[4][5] 1-Fluoro-4-nitrobenzene is selected as the arylating agent. The fluorine atom is an excellent leaving group for SNAr, and the strong electron-withdrawing effect of the para-nitro group activates the ring for attack by the secondary amine of the azetidine.

-

Reaction Conditions : The reaction is performed in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to solubilize the reactants and facilitate the charge separation in the transition state. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity, without competing in the SNAr reaction.

Detailed Experimental Protocol: N-Arylation and Deprotection

Step 1: Esterification of Azetidine-3-carboxylic acid (Example: Ethyl Ester)

-

Suspend azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol (EtOH).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Causality: SOCl₂ reacts with EtOH to form HCl in situ, which catalyzes the esterification and provides the hydrochloride salt of the product, preventing polymerization.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and remove the solvent under reduced pressure to yield ethyl azetidine-3-carboxylate hydrochloride as a solid, which can be used directly or neutralized.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve ethyl azetidine-3-carboxylate (or its hydrochloride salt, 1.0 eq) in DMF.

-

Add potassium carbonate (K₂CO₃, 2.5 eq). Causality: This base neutralizes the hydrochloride salt and deprotonates the azetidine nitrogen for the nucleophilic attack.

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C for 8-12 hours. Monitor progress by LC-MS or TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield crude ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Causality: LiOH is a strong base that hydrolyzes the ethyl ester back to the carboxylic acid.

-

Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3-4 with 1M HCl.

-

The product, 1-(4-nitrophenyl)azetidine-3-carboxylic acid, will often precipitate and can be collected by filtration.[6]

| Parameter | Step 1: Esterification | Step 2: N-Arylation | Step 3: Saponification |

| Key Reagents | Azetidine-3-carboxylic acid, EtOH, SOCl₂ | Ethyl azetidine-3-carboxylate, 1-Fluoro-4-nitrobenzene, K₂CO₃ | Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate, LiOH |

| Solvent | Ethanol | DMF | THF/Water |

| Temperature | 0 °C to Reflux | 80-100 °C | Room Temperature |

| Typical Duration | 4-6 hours | 8-12 hours | 2-4 hours |

| Workup | Evaporation | Aqueous Extraction | Acidification & Filtration |

Part II: Reduction of the Nitro Group to the Final Product

The final transformation is the selective reduction of the aromatic nitro group to the desired aniline. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean conversion, and mild conditions that preserve the rest of the molecule.

Principle and Rationale for Experimental Choices

-

Reduction Method : Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and scalable method for reducing aromatic nitro groups.[7] The reaction proceeds cleanly with molecular hydrogen (H₂) as the reductant, producing water as the only byproduct. This method avoids the use of stoichiometric metal reagents that can complicate purification.

-

Catalyst and Solvent : 10% Pd/C is a standard and effective catalyst. The reaction is typically run in a protic solvent like methanol (MeOH) or ethanol (EtOH), which helps to solubilize the substrate and does not interfere with the hydrogenation process.

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Charge a suitable hydrogenation vessel with 1-(4-nitrophenyl)azetidine-3-carboxylic acid (1.0 eq) and methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake and periodically analyzing samples by LC-MS. The reaction is typically complete within 4-18 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The catalyst is pyrophoric and should be handled while wet and disposed of properly.

-

Rinse the filter pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Caption: Overall synthetic workflow from protected starting material to final product.

Characterization and Quality Control

To ensure the integrity of the final product, a panel of analytical techniques should be employed. This self-validating system confirms the structure and purity of the synthesized compound.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm the molecular weight of the final product (C₁₀H₁₂N₂O₂, MW: 192.21 g/mol ) and assess its purity.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the aromatic protons (typically two doublets in the aminophenyl region), and the aliphatic protons of the azetidine ring (multiplets for the CH₂ and CH groups).

-

¹³C NMR : Will confirm the number of unique carbon environments, including the aromatic carbons, the azetidine carbons, and the carboxyl carbon.

-

-

High-Performance Liquid Chromatography (HPLC) : Provides a quantitative measure of purity by separating the target compound from any residual starting materials or byproducts.

Conclusion

The synthesis of this compound is a reproducible and scalable process rooted in fundamental organic reactions. The two-part strategy of N-arylation followed by nitro group reduction provides a reliable path to this valuable building block. By understanding the rationale behind the choice of reagents, protecting groups, and reaction conditions, researchers can confidently execute this synthesis and apply it in the development of novel therapeutics.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.

- Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), S1-S48.

- BLDpharm. (n.d.). This compound.

- Shaaban, M. R., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(4), 868.

- Guidechem. (n.d.). 1-(4-acetyl-2-amino-phenyl)-azetidine-3-carboxylic acid methyl ester.

- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.

- Aapptec Peptides. (n.d.). Boc-Azetidine-3-carboxylic acid.

- ChemicalBook. (n.d.). 1-(4-NITRO-PHENYL)-AZETIDINE-3-CARBOXYLIC ACID.

- United States Biological. (n.d.). This compound - Data Sheet.

- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- Pharmaffiliates. (n.d.). This compound.

- BLDpharm. (n.d.). 887595-85-9|this compound.

- Harris, M. C., & Buchwald, S. L. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047.

- Shaaban, M. R., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(4), 868.

- Dr. Tahira Mubeen. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.

- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243577.

- Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486.

- Rowe, J. E., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12537–12544.

- Brandi, A., & Goti, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6434-6489.

- ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched?

- Pena, M. R., & Stille, J. K. (1989). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of the American Chemical Society, 111(14), 5417–5424.

- Gising, J., et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804–7808.

- Google Patents. (n.d.). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. youtube.com [youtube.com]

- 6. 1-(4-NITRO-PHENYL)-AZETIDINE-3-CARBOXYLIC ACID | 887595-98-4 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 887595-85-9|this compound|BLD Pharm [bldpharm.de]

- 9. usbio.net [usbio.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)azetidine-3-carboxylic acid

Introduction: The Strategic Importance of 1-(4-Aminophenyl)azetidine-3-carboxylic acid in Modern Drug Discovery

This compound is a unique molecular scaffold that has garnered significant interest within the medicinal chemistry community. Its rigid azetidine core, a four-membered nitrogen-containing heterocycle, offers a distinct three-dimensional geometry that can be exploited to achieve high-affinity and selective interactions with biological targets. The presence of both a basic aromatic amine and an acidic carboxylic acid group imparts amphoteric character, making its physicochemical properties exquisitely sensitive to the surrounding pH environment. As the majority of drugs are weak acids or bases, a comprehensive understanding of these properties is not merely academic; it is a critical prerequisite for successful drug development, profoundly influencing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a field-proven perspective on why these properties are crucial and how they are reliably determined. The narrative will delve into the causality behind experimental choices, grounding theoretical concepts in practical application.

Core Physicochemical Profile: A Quantitative Overview

While extensive experimental data for this specific molecule is not widely published, a combination of predicted values and an understanding of its structural motifs allows for the construction of a foundational physicochemical profile. It is imperative to note that these predicted values serve as a preliminary guide, and rigorous experimental determination is essential for progressing a drug candidate.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 192.21 g/mol | Influences diffusion and transport across membranes. |

| pKa | Acidic (Carboxylic Acid): ~2.4-4.5 Basic (Aromatic Amine): ~4.0-5.0 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.[1][2][3][4] |

| logP (Octanol-Water Partition Coefficient) | Low to Moderate | A measure of lipophilicity, which is critical for membrane permeability and absorption.[][6][7][8] |

| Aqueous Solubility | pH-dependent | Directly impacts bioavailability and formulation strategies.[9][10][11][12] |

| Melting Point | Not available (likely a solid) | Relevant for formulation and manufacturing processes. |

| Chemical Stability | Potentially susceptible to oxidation and pH-driven degradation | Determines shelf-life and potential for degradation product formation.[13][14] |

Ionization State (pKa): The Master Switch of Biological Activity

The ionization constant, or pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate.[1][4] It dictates the extent to which a molecule is charged at a given pH, which in turn profoundly affects its solubility, lipophilicity (logD), and ability to interact with its biological target. For this compound, we must consider two key pKa values: that of the carboxylic acid and the aromatic amine.

Diagram: Ionization States of this compound

Caption: Key steps influencing oral drug bioavailability.

Experimental Protocols: Kinetic and Thermodynamic Solubility Assays

It is important to distinguish between kinetic and thermodynamic solubility, as they provide different insights.

1. Kinetic Solubility Assay [15][16][17][18] Principle: This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It mimics the conditions of many in vitro biological assays.

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Dilution: Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., PBS at pH 7.4) in a microplate well.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or separate the undissolved precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a plate-based UV-Vis reader or LC-MS.

2. Thermodynamic (Equilibrium) Solubility Assay [16][19][20][21][22] Principle: This method determines the true equilibrium solubility of the solid form of the compound in a buffer, which is more relevant for predicting in vivo dissolution.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of the solid compound to an aqueous buffer in a vial.

-

Equilibration: Shake the slurry at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension to remove the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Causality Behind Experimental Choices: Kinetic solubility is useful for early-stage screening due to its speed, while thermodynamic solubility provides a more accurate and fundamentally important value for lead optimization and pre-formulation studies.

Chemical and Physical Stability: Ensuring Integrity and Shelf-Life

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time. [13][14]Instability can lead to a loss of potency and the formation of potentially toxic degradation products.

Experimental Protocol: Accelerated Stability Testing

Principle: To avoid lengthy real-time stability studies, accelerated testing exposes the drug substance to elevated stress conditions (e.g., high temperature and humidity) to predict its long-term stability. [23][24][25][26] Step-by-Step Methodology:

-

Sample Storage: Store samples of this compound in controlled environment chambers under various conditions (e.g., 40°C/75% relative humidity, photostability chambers).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.

-

Data Evaluation: The data is used to model the degradation kinetics and extrapolate the shelf-life under recommended storage conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and decomposition pathways. [27][28][29] Step-by-Step Methodology:

-

Sample Loading: Place a small, accurately weighed amount of the compound into a TGA sample pan.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

Data Acquisition: Continuously monitor and record the sample's mass as the temperature increases.

-

Data Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or desolvation.

Causality Behind Experimental Choices: Accelerated stability studies are a regulatory requirement and provide crucial data for formulation development. [30]TGA offers a rapid assessment of thermal stability, which can guide handling and storage conditions.

Conclusion: A Holistic View for Rational Drug Design

The physicochemical properties of this compound are intricately linked and collectively determine its potential as a drug candidate. A thorough and early-stage characterization of its pKa, lipophilicity, solubility, and stability is not just a data-gathering exercise but a strategic imperative. This knowledge empowers medicinal chemists to make informed decisions, enabling the rational design of molecules with optimized ADME profiles and a higher probability of clinical success. The experimental protocols outlined in this guide represent the industry-standard approaches for obtaining reliable and reproducible data, forming the bedrock of a successful drug discovery program.

References

-

Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (URL: [Link])

-

What is pKa and how is it used in drug development? - Pion Inc. (2023-12-13). (URL: [Link])

-

How does solubility affect oral bioavailability? - Patsnap Synapse. (2025-05-29). (URL: [Link])

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). (URL: [Link])

-

LogP/D - Cambridge MedChem Consulting. (URL: [Link])

-

Stability Testing for Pharmaceuticals & more - Parameter Generation & Control. (2023-02-22). (URL: [Link])

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (URL: [Link])

-

Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption - Omics. (2024-12-06). (URL: [Link])

-

How does drug solubility affect drug delivery? - Patsnap Synapse. (2024-01-01). (URL: [Link])

-

Accelerated Stability Testing - CUTM Courseware. (URL: [Link])

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021-02-01). (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). (URL: [Link])

-

Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])

-

ACCELERATED STABILITY TESTING. (URL: [Link])

-

What is Lipophilicity? - Pion Inc. (2024-10-08). (URL: [Link])

-

In vitro solubility assays in drug discovery - PubMed. (URL: [Link])

-

LogP / LogD shake-flask method - Protocols.io. (2024-09-23). (URL: [Link])

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05). (URL: [Link])

-

The pKa Distribution of Drugs: Application to Drug Discovery - PMC - NIH. (2007-09-17). (URL: [Link])

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (URL: [Link])

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (URL: [Link])

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

-

In-vitro Thermodynamic Solubility - Protocols.io. (2025-08-03). (URL: [Link])

-

The Importance of Solubility for New Drug Molecules. (2020-05-11). (URL: [Link])

-

The Impact of Ionization in Drug Discovery & Development - ACD/Labs. (URL: [Link])

-

The influence of lipophilicity in drug discovery and design - PubMed. (2012-09-19). (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09). (URL: [Link])

-

Determination of The Pka Values of An Amino Acid | PDF - Scribd. (URL: [Link])

-

Thermodynamic Solubility Assay - Evotec. (URL: [Link])

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (URL: [Link])

-

Stability challenges in drug discovery - PubMed. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (URL: [Link])

-

Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. (URL: [Link])

-

DETERMINATION OF pKa OF GLYCINE - eGyanKosh. (URL: [Link])

-

DEPARTMENT OF BIOTECHNOLOGY. (URL: [Link])

-

CHEMICAL STABILITY OF DRUGS - IIP Series. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. (URL: [Link])

-

Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. (URL: [Link])

-

Thermogravimetric Analysis (TGA, solid line) and Derivative Thermogravimetry (DTG, circles) profiles for compounds (1) and (2) in N 2 atmosphere. - ResearchGate. (URL: [Link])

-

Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022-08-21). (URL: [Link])

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. drughunter.com [drughunter.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 6. omicsonline.org [omicsonline.org]

- 7. What is Lipophilicity? [pion-inc.com]

- 8. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 10. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iipseries.org [iipseries.org]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. evotec.com [evotec.com]

- 21. researchgate.net [researchgate.net]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 24. humiditycontrol.com [humiditycontrol.com]

- 25. www3.paho.org [www3.paho.org]

- 26. lnct.ac.in [lnct.ac.in]

- 27. libjournals.unca.edu [libjournals.unca.edu]

- 28. researchgate.net [researchgate.net]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. ema.europa.eu [ema.europa.eu]

A Technical Guide to 1-(4-Aminophenyl)azetidine-3-carboxylic acid (CAS 887595-85-9): Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-(4-Aminophenyl)azetidine-3-carboxylic acid. It delves into the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its chemical reactivity, and discusses its applications as a valuable building block in modern drug discovery.

Introduction: A Bio-isosterically Significant Scaffold

This compound is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry. Its structure uniquely combines three key pharmacophoric elements:

-

A Strained Azetidine Ring: This four-membered nitrogen heterocycle acts as a rigid, conformationally constrained scaffold.[1][2] Unlike more flexible linkers, the azetidine ring provides a well-defined three-dimensional vector for substituents, which can lead to improved binding affinity and selectivity for biological targets. It often serves as a bio-isostere for other cyclic systems like piperidine or as a constrained analogue of β-proline.[3]

-

A Carboxylic Acid Group: This functional group imparts aqueous solubility and provides a critical handle for chemical modifications, most notably the formation of amide bonds in peptide synthesis or with other amine-containing molecules.[4]

-

A 4-Aminophenyl Moiety: The primary aromatic amine is a versatile functional group for further derivatization, enabling the molecule to be incorporated into larger structures through amide couplings, sulfonamide formation, or other C-N bond-forming reactions.

The convergence of these features makes this compound a powerful building block for creating novel chemical entities with tailored pharmacokinetic and pharmacodynamic properties, particularly in the development of peptide mimetics and small molecule therapeutics.[5][6]

Physicochemical and Spectroscopic Profile

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 887595-85-9 | [7][8][9] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [10] |

| Molecular Weight | 192.21 g/mol | [9][10] |

| Appearance | Typically a solid | [11] |

| IUPAC Name | This compound | [9] |

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks characteristic of its functional groups.[12]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.

-

N-H Stretch (Aromatic Amine): Two distinct, sharp peaks in the range of 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710-1760 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic and azetidine ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically above 10 ppm.[13] The aromatic protons on the aminophenyl ring would appear as two distinct doublets in the aromatic region (approx. 6.5-7.5 ppm). The protons on the strained azetidine ring would likely appear in the 3.5-4.5 ppm range.[14][15]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[12][13] The aromatic carbons would appear between 110-150 ppm, and the carbons of the azetidine ring would be found further upfield.

Synthesis and Purification Workflow

A robust and logical synthetic route to this compound is detailed below. This multi-step process is designed for high fidelity and scalability, beginning from commercially available precursors.

Synthetic Scheme Overview

The chosen strategy involves the initial synthesis of a protected azetidine core, followed by N-arylation, reduction of a nitro group, and final deprotection to yield the target compound. This approach provides excellent control over side reactions and facilitates purification at each stage.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid ethyl ester

-

Rationale: This step introduces the phenyl ring onto the azetidine nitrogen via a nucleophilic aromatic substitution (SNAr) reaction. 1-Fluoro-4-nitrobenzene is used as the electrophile; the fluorine is an excellent leaving group, and the para-nitro group strongly activates the ring towards nucleophilic attack. A non-nucleophilic base (DIPEA) is used to scavenge the HF byproduct without competing in the reaction.

-

Procedure:

-

To a solution of azetidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the product as a yellow solid.

-

Step 2: Synthesis of this compound ethyl ester

-

Rationale: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for this transformation, which proceeds cleanly under a hydrogen atmosphere.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in ethanol (10 mL/mmol) in a flask suitable for hydrogenation.

-

Add 10% Palladium on carbon (Pd/C, 10% w/w).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the desired amine, which is often used in the next step without further purification.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is a mild and effective reagent for this purpose. Subsequent acidification protonates the carboxylate salt to yield the final product.

-

Procedure:

-

Dissolve the crude amine from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 8 mL/mmol).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS. Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~5-6 by the slow, dropwise addition of 1M hydrochloric acid (HCl).

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then diethyl ether.

-

Dry the solid under high vacuum to afford the final product, this compound.

-

Chemical Reactivity and Derivatization

The molecule possesses three distinct functional groups, each offering a handle for orthogonal chemical modification. This versatility is central to its utility as a building block.

Caption: Key reaction sites on the molecule.

-

Aromatic Amine (Site A): The nucleophilic primary amine on the phenyl ring is readily acylated to form amides or sulfonamides. It can also participate in reductive amination, diazotization reactions, or serve as a nucleophile in various coupling schemes.

-

Carboxylic Acid (Site B): This is the most common site for modification. It can be activated (e.g., with HATU, HOBt/EDC) and coupled with amines to form amide bonds, making it a cornerstone for incorporation into peptides or other small molecules.[6] It can also be reduced to an alcohol or converted to other acid derivatives.

-

Azetidine Nitrogen (Site C): While the lone pair of the azetidine nitrogen is delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to an alkyl-substituted azetidine, it can still undergo reactions like N-alkylation or N-acylation under specific conditions.[16] However, the reactivity at this site is significantly lower than at the exocyclic primary amine. The strained nature of the azetidine ring can also lead to ring-opening reactions under harsh acidic conditions.[17]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the design of novel therapeutics.

-

Constrained Peptide Mimetics: Azetidine carboxylic acids are valuable as conformationally restricted amino acid surrogates.[3] Their incorporation into a peptide backbone can enforce a specific turn or secondary structure, which can enhance binding to a target receptor and improve metabolic stability by resisting protease degradation. An analogue of the endomorphin tetrapeptide has been synthesized using a similar azetidine moiety.[5]

-

Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating diverse chemical libraries. The orthogonal reactivity of the amine and carboxylic acid groups allows for a divergent synthetic approach, where a common core can be elaborated with a wide variety of building blocks at two different positions.

-

Fragment-Based Drug Design (FBDD): As a small, rigid molecule with well-defined vectors for growth, it is an ideal fragment for FBDD campaigns. The azetidine core can occupy a specific pocket in a protein active site, with the phenylamine and carboxylate groups serving as exit vectors for linking to other fragments or growing the molecule into a more potent lead.

Caption: Role as a central scaffold in library synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its inherent structural rigidity, coupled with the versatile and orthogonal reactivity of its functional groups, provides a powerful platform for constructing novel molecules with precisely controlled three-dimensional architectures. From enhancing the properties of peptides to serving as a core scaffold for small molecule libraries, its strategic application continues to contribute to the advancement of drug discovery programs.

References

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters - ACS Publications. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

A Practical Process for the Preparation of Azetidine3-carboxylic Acid. ResearchGate. [Link]

- WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

-

Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Carboxylic Acids. AMERICAN ELEMENTS®. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

-

Azetidine: Chemical Reactivity. YouTube. [Link]

-

Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

L-Azetidine-2-carboxylic acid - Spectrum. SpectraBase. [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. 887595-85-9|this compound|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cas 887595-85-9|| where to buy this compound [spanish.chemenu.com]

- 10. usbio.net [usbio.net]

- 11. CAS 97628-91-6: 1-Acetyl-azetidine-3-carboxylic acid [cymitquimica.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 4-Aminophenylacetic acid(1197-55-3) 1H NMR spectrum [chemicalbook.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 1-(4-Aminophenyl)azetidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(4-Aminophenyl)azetidine-3-carboxylic acid is a unique small molecule featuring a strained four-membered azetidine ring, a p-substituted aniline moiety, and a carboxylic acid group. This distinct combination of functionalities makes it an interesting scaffold in medicinal chemistry and drug development, potentially offering novel vectors for molecular interactions and improved physicochemical properties.[1][2][3] The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for enabling rational drug design.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

A Multi-faceted Analytical Approach

The elucidation of a novel molecular structure requires a confluence of evidence from various analytical techniques. No single method provides all the necessary information. Our strategy employs a logical workflow, starting with fundamental spectroscopic techniques to piece together the molecular framework and culminating in the definitive confirmation of its three-dimensional arrangement.

Caption: Key HMBC correlations confirming the connectivity of the major structural fragments.

Part 3: Definitive Structure - Single Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident 2D structural assignment, only single-crystal X-ray crystallography can provide unambiguous proof of connectivity, configuration, and conformation in the solid state. [4][5]It is the ultimate arbiter of molecular structure.

Protocol: Single Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated. [4][6]3. Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atomic positions are determined from this map, and the structural model is refined to best fit the experimental data.

Trustworthiness: A successful X-ray structure determination provides precise bond lengths, bond angles, and torsional angles, confirming the p-substitution pattern on the phenyl ring and the location of the carboxylic acid on the 3-position of the azetidine ring. It provides the absolute, undeniable proof of the elucidated structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By logically progressing from determining the molecular formula (HRMS) and identifying functional groups (FT-IR) to assembling the molecular framework (1D and 2D NMR), a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed through the definitive three-dimensional analysis provided by single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research or development involving this compound.

References

-

ResearchGate. (n.d.). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Retrieved from [Link]

- Al-Masoudi, N. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Journal of Physics: Conference Series, 1664, 012078.

-

ResearchGate. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2.... Retrieved from [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

-

ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). Retrieved from [Link]

- Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924.

-

Pharmaffiliates. (n.d.). 887595-85-9| Chemical Name : this compound. Retrieved from [Link]

- NIH. (2014). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C.

-

Domainex. (n.d.). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7079-7103.

- PubMed Central. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid - the NIST WebBook. Retrieved from [Link]

Sources

- 1. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. cas 887595-85-9|| where to buy this compound [spanish.chemenu.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its unique combination of properties, including inherent ring strain, three-dimensional character, and metabolic stability, makes it a highly sought-after scaffold for the design of novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of azetidine-3-carboxylic acid derivatives. We will delve into their anticancer, antimicrobial, and neurological applications, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation therapies based on this remarkable scaffold.

The Azetidine Core: A Unique Chemical Landscape

The azetidine ring's distinct chemical and physical properties are central to its utility in drug design. The significant ring strain of approximately 25.4 kcal/mol contributes to its unique reactivity and conformational rigidity, which can lead to potent and selective interactions with biological targets.[2] Unlike the less stable and more difficult-to-handle aziridines, the azetidine ring offers a good compromise between stability and reactivity, making it amenable to a wide range of chemical modifications.[2][3] The presence of the nitrogen atom within the four-membered ring also provides a handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic optimization.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Azetidine-3-carboxylic acid derivatives have demonstrated significant promise as anticancer agents, with a number of compounds exhibiting potent activity against various cancer cell lines.[4][5] A key mechanism of action for many of these derivatives is the inhibition of critical signaling pathways that drive tumor growth and survival.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[4] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive therapeutic target. Several novel azetidine derivatives have been identified as potent inhibitors of STAT3 signaling.[4][6]

Mechanism of Action: These azetidine-based inhibitors are thought to disrupt the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus where it regulates gene expression.[6] By preventing dimerization, these compounds effectively shut down the downstream signaling cascade, leading to the inhibition of tumor cell growth and the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative azetidine-3-carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| H172 (9f) | STAT3 Inhibition | - | STAT3 EMSA | 0.38 - 0.98 | [4] |

| Compound 6h | Topoisomerase II Inhibition | MCF-7 (Breast) | Growth Inhibition | Superior to Ciprofloxacin | [5] |

| Compound 6c, 6g | Topoisomerase II Inhibition | HCT-116 (Colon), A549 (Lung) | Growth Inhibition | Good | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Azetidine-3-carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the azetidine derivatives for 48-72 hours. Include a vehicle control (solvent alone).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[4]

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel therapeutic agents.[7] Azetidine-3-carboxylic acid derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[7][8]

Quinolone Hybrids

A particularly successful strategy has been the incorporation of the azetidine moiety into the quinolone antibiotic scaffold.[5][9] These hybrid molecules often exhibit enhanced antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.[5][9]

Mechanism of Action: Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5] The azetidine substituent can modulate the drug's interaction with these enzymes and influence its pharmacokinetic properties, leading to improved potency and a broader spectrum of activity.[9] Structure-activity relationship studies have shown that the stereochemistry of the azetidine ring is critical for antibacterial efficacy.[9]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative azetidine-3-carboxylic acid derivatives.

| Compound ID | Bacterial/Fungal Strain | Assay | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Compound M7 | Staphylococcus aureus | Agar Well Diffusion | 22 | [10] |

| Compound M7, M8 | Escherichia coli | Agar Well Diffusion | 25 | [10] |

| Compound 6i | Methicillin-resistant S. aureus (MRSA) | MIC Determination | 0.25–16.00 | [5][11] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion assay is a widely used method to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Petri plates

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Azetidine-3-carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates.[4] Once solidified, inoculate the agar surface with the test microorganism.[4]

-

Well Creation: Create wells in the agar using a sterile cork borer.[4]

-

Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells.[4] Use the solvent alone as a negative control and a standard antibiotic solution as a positive control.[4]

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[4] Compare the zone of inhibition of the test compounds with that of the standard antibiotic.[4]

Neurological Activity: Modulating CNS Targets

The unique conformational constraints of the azetidine ring make it an ideal scaffold for designing ligands that can selectively interact with targets in the central nervous system (CNS).[12][13] Azetidine-3-carboxylic acid derivatives have been explored for their potential as GABA uptake inhibitors and as agents targeting NMDA receptors.

GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Inhibiting its reuptake from the synaptic cleft can prolong its inhibitory effect, a mechanism that is therapeutically relevant for conditions such as epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained analogs of GABA and have shown inhibitory activity against GABA transporters (GATs).[12] For instance, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid has been identified as a potent GAT-3 inhibitor with an IC50 value of 15.3 µM.[12]

NMDA Receptor Modulation

Azetidine-2,3-dicarboxylic acids have been synthesized as highly conformationally restricted analogs of the neurotransmitter N-methyl-D-aspartate (NMDA) and have been evaluated for their activity at NMDA receptors.[14]

Caption: Inhibition of GABA Reuptake by Azetidine Derivatives.

Conclusion and Future Perspectives

Azetidine-3-carboxylic acid and its derivatives represent a versatile and powerful scaffold in the ongoing quest for novel and effective therapeutic agents. Their unique structural and chemical properties have enabled the development of compounds with a broad range of biological activities, including anticancer, antimicrobial, and neurological effects. The continued exploration of this privileged motif, coupled with advances in synthetic methodologies and a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug discovery. As researchers continue to unlock the full potential of the azetidine core, we can anticipate the emergence of a new generation of innovative medicines to address unmet medical needs.

References

-

Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. [Link]

-

Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., & Pagella, P. G. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

-

Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40. [Link]

-

Gudipati, R., Anreddy, N., & Poddutoori, R. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2827-2838. [Link]

-

Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

-

Singh, R., & Kumar, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Yaduwanshi, P. S., Singh, S., & Singh, R. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. World Journal of Advanced Research and Reviews, 23(3), 1043-1049. [Link]

-

Request PDF. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]

-

ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]

-

Contino, M., Iacobazzi, A., Leopoldo, M., Caccia, S., Colabufo, N. A., & Perrone, R. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Medicinal Chemistry Letters, 6(12), 1183-1188. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]

-

Yue, P., Lopez-Tapia, F., & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15829-15853. [Link]

-

Request PDF. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 546-553. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Ahmed, S. E., Al-Bayati, R. I. H., & Al-Mashhadani, M. H. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Klaubert, D., Krauss, G. J., & Strieker, M. (2025). Plant amino acid analogues as antimicrobial agents. Applied Microbiology and Biotechnology, 109(45), 1-16. [Link]

-

Kaur, M., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100083. [Link]

-

Taylor & Francis. (n.d.). Azetidine – Knowledge and References. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]

-

Zhang, X., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

-

Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3955. [Link]

-

Semantic Scholar. (n.d.). 3-Azidoazetidines as the first scaffolds for β-amino azetidine carboxylic acid peptidomimetics: azetidine iminosugars containing an acetamido group do not inhibit β-N-acetylhexosaminidases. [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 8. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 9. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. researchgate.net [researchgate.net]

- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 1-(4-Aminophenyl)azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)azetidine-3-carboxylic acid is a unique molecule that combines the rigid, strained four-membered azetidine ring with an aminophenyl moiety and a carboxylic acid. This combination of structural features makes it an intriguing building block in medicinal chemistry. The azetidine scaffold is a bioisostere of the more common pyrrolidine and piperidine rings and can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The aminophenyl group provides a versatile handle for further chemical modification, while the carboxylic acid can interact with biological targets or improve aqueous solubility.

Despite its potential, publicly available experimental spectral data for this compound is scarce. This guide, therefore, serves as a predictive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data. The predictions herein are grounded in the fundamental principles of spectroscopy and are supported by data from analogous structures. This document is intended to aid researchers in the identification and characterization of this compound, should it be synthesized or isolated.

Molecular Structure

For clarity in the following spectral predictions, the atoms of this compound are numbered as shown below.

Caption: Numbering scheme for this compound.

Predicted Mass Spectrum (MS)

The mass spectrum is anticipated to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern will be dictated by the stability of the resulting fragments, with cleavages of the strained azetidine ring and the bonds adjacent to the nitrogen atoms and the phenyl ring being prominent.

Expected Molecular Ion:

| Ion Formula | Calculated m/z |

| [C₁₀H₁₂N₂O₂]⁺ | 192.09 |

Predicted Fragmentation Pathway:

A plausible fragmentation pathway would involve the initial loss of the carboxyl group, followed by cleavages of the azetidine ring.

Caption: Plausible fragmentation pathway for this compound.

Table of Predicted Major Fragments:

| m/z | Predicted Fragment |

| 192 | Molecular Ion [M]⁺ |

| 174 | [M - H₂O]⁺ |

| 147 | [M - COOH]⁺ |

| 119 | [C₈H₉N]⁺ |

| 93 | [C₆H₇N]⁺ (Aniline) |

| 92 | [C₆H₆N]⁺ |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the presence of absorptions corresponding to the N-H bonds of the primary amine, the O-H and C=O bonds of the carboxylic acid, the C-N bonds, and the aromatic ring.

Table of Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity & Appearance |

| 3400-3200 | N-H Stretch (Amine) | Medium, two bands |

| 3300-2500 | O-H Stretch (Carboxylic Acid) | Strong, very broad |

| 2980-2850 | C-H Stretch (Aliphatic) | Medium to weak |

| 1720-1700 | C=O Stretch (Carboxylic Acid) | Strong, sharp |

| 1620-1580 | N-H Bend (Amine) & C=C Stretch (Aromatic) | Medium to strong |

| 1520-1480 | C=C Stretch (Aromatic) | Medium to strong |

| 1350-1250 | C-N Stretch (Aromatic Amine) | Strong |

| 1250-1150 | C-N Stretch (Azetidine) | Medium |

| 850-810 | C-H Bend (para-disubstituted Aromatic) | Strong |

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The predicted NMR spectra are based on the analysis of chemical shifts for similar structural motifs. The use of a deuterated solvent such as DMSO-d₆ is assumed, which would allow for the observation of exchangeable protons (NH₂ and COOH).

Predicted ¹H NMR Spectrum

| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H on O2 (COOH) | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded carboxylic acid proton. |

| H on C6, C7 | 6.5 - 6.7 | Doublet | 2H | Aromatic protons ortho to the azetidine nitrogen. |

| H on C8, C9 | 6.8 - 7.0 | Doublet | 2H | Aromatic protons meta to the azetidine nitrogen. |

| H on N2 (NH₂) | 4.5 - 5.5 | Broad Singlet | 2H | Amine protons, position can vary. |

| H on C2, C4 | 3.8 - 4.2 | Triplet | 4H | Azetidine methylene protons adjacent to nitrogen. |

| H on C3 | 3.3 - 3.6 | Quintet | 1H | Azetidine methine proton. |

Predicted ¹³C NMR Spectrum

| Atom Number | Predicted Chemical Shift (ppm) | Rationale |

| C10 (COOH) | 173 - 176 | Carboxylic acid carbonyl carbon. |

| C5 | 145 - 148 | Aromatic carbon attached to N1, deshielded. |

| C8 | 140 - 143 | Aromatic carbon attached to N2, deshielded. |

| C7, C9 | 118 - 122 | Aromatic carbons meta to N1. |

| C6 | 113 - 116 | Aromatic carbons ortho to N1. |

| C2, C4 | 50 - 55 | Azetidine methylene carbons. |

| C3 | 35 - 40 | Azetidine methine carbon. |

Proposed Synthesis Protocol

A plausible synthetic route to this compound could involve the reaction of a protected azetidine-3-carboxylic acid with a protected p-phenylenediamine derivative, followed by deprotection.

Caption: A potential synthetic route to the target compound.

Step-by-Step Methodology:

-

N-Arylation: To a solution of 1-Boc-azetidine-3-carboxylic acid in a suitable solvent like DMF, add a base such as potassium carbonate. To this mixture, add 4-nitrofluorobenzene and heat the reaction. The progress can be monitored by TLC or LC-MS.

-

Purification: After the reaction is complete, the mixture is worked up by extraction and purified using column chromatography to yield Boc-protected 1-(4-nitrophenyl)azetidine-3-carboxylic acid.

-

Deprotection: The Boc-protecting group is removed by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

Reduction: The nitro group is then reduced to an amine. This can be achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.

-

Final Purification: The final product, this compound, can be purified by recrystallization or preparative HPLC.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted MS, IR, and NMR data offer a valuable reference for any researcher working with this compound. The characteristic broad O-H and sharp C=O stretches in the IR, the distinct aromatic and azetidine proton signals in the ¹H NMR, and the molecular ion peak at m/z 192 in the mass spectrum are expected to be the key identifiers for this molecule. The proposed synthesis offers a practical starting point for its preparation in a laboratory setting.

References

-

Pharmaffiliates. This compound. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

-

PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. [Link]

The Strategic Blueprint: A Guide to the Commercial Availability and Application of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid

For the Forward-Thinking Researcher in Drug Discovery